

# Physicochemical properties of (4-Chloropyridin-2-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanol

Cat. No.: B031247

[Get Quote](#)

## In-Depth Technical Guide to (4-Chloropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectral analysis of **(4-Chloropyridin-2-yl)methanol** (CAS No: 63071-10-3). This pyridine derivative is a valuable building block in medicinal chemistry and drug discovery.

## Core Physicochemical Properties

**(4-Chloropyridin-2-yl)methanol** is a solid at room temperature.<sup>[1][2]</sup> A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO	[3][4]
Molecular Weight	143.57 g/mol	[3][4]
Appearance	Light yellow to yellow crystals	[5]
Boiling Point	238.6 °C at 760 mmHg	[6]
Density	1.324 g/cm <sup>3</sup>	[6]
logP (Predicted)	0.6	[3]

## Synthesis and Purification

The synthesis of **(4-Chloropyridin-2-yl)methanol** can be achieved through the reduction of a suitable precursor. A general experimental protocol is outlined below.

### Experimental Protocol: Synthesis via Reduction

Materials:

- Precursor (e.g., 4-chloro-2-pyridinecarboxaldehyde or a corresponding ester)
- Reducing agent (e.g., Sodium borohydride - NaBH<sub>4</sub>)
- Anhydrous solvent (e.g., Methanol, Ethanol)
- Water
- Chloroform (CHCl<sub>3</sub>) or other suitable extraction solvent
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) for drying

Procedure:

- The precursor is dissolved in an anhydrous alcohol such as methanol.
- The solution is cooled to 0 °C in an ice bath.

- Sodium borohydride is added portion-wise while maintaining the temperature at 0 °C.
- The reaction is stirred at 0 °C until completion, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, water is carefully added to quench the excess reducing agent.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is dissolved in water and extracted multiple times with a suitable organic solvent like chloroform.
- The combined organic phases are dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure to yield the crude product.

## Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

**Solvent Selection:** An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For compounds with similar polarity, a solvent system of a good solvent and an anti-solvent can be effective. For a related compound, (4-Chlorophenyl)(pyridin-2-yl)methanol, a mixture of ethyl acetate and n-hexane is used.<sup>[7]</sup>

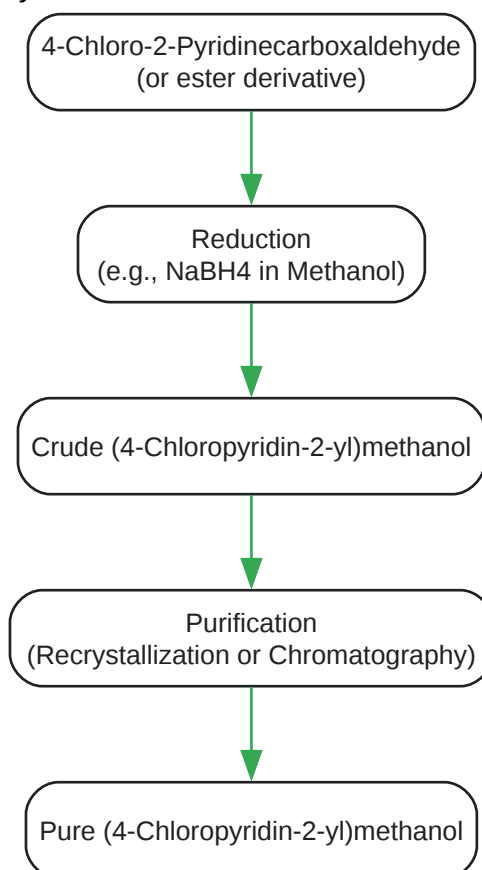
**General Recrystallization Procedure:**

- Dissolve the crude **(4-Chloropyridin-2-yl)methanol** in a minimal amount of a suitable hot solvent.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
- Further cool the solution in an ice bath to maximize crystal yield.

- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum.

The following diagram illustrates a general workflow for the synthesis and purification of **(4-Chloropyridin-2-yl)methanol**.

#### Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **(4-Chloropyridin-2-yl)methanol**.

## Analytical Characterization

The structure and purity of **(4-Chloropyridin-2-yl)methanol** are confirmed using various spectroscopic methods.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Spectrum ( $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.20	d	1H	H-6
7.31	s	1H	H-3
7.04	d	1H	H-5
5.46	s	1H	OH
4.61	s	2H	$\text{CH}_2$

Prediction Source:[6]

Typical Experimental Conditions for NMR:

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Parameters:** 16-64 scans with a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Parameters:** 1024-4096 scans with a relaxation delay of 2-5 seconds, typically with proton decoupling.

## Infrared (IR) Spectroscopy

The IR spectrum of **(4-Chloropyridin-2-yl)methanol** is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.

A broad band in the region of 3200-3400  $\text{cm}^{-1}$  is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[8]

Typical Experimental Conditions for FTIR:

- **Sample Preparation:** The solid sample can be analyzed as a KBr pellet or a thin film cast from a volatile solvent.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **(4-Chloropyridin-2-yl)methanol**, the molecular ion peak  $[M]^+$  would be expected at  $m/z$  143, with another peak at  $m/z$  145 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

Typical Experimental Conditions for MS:

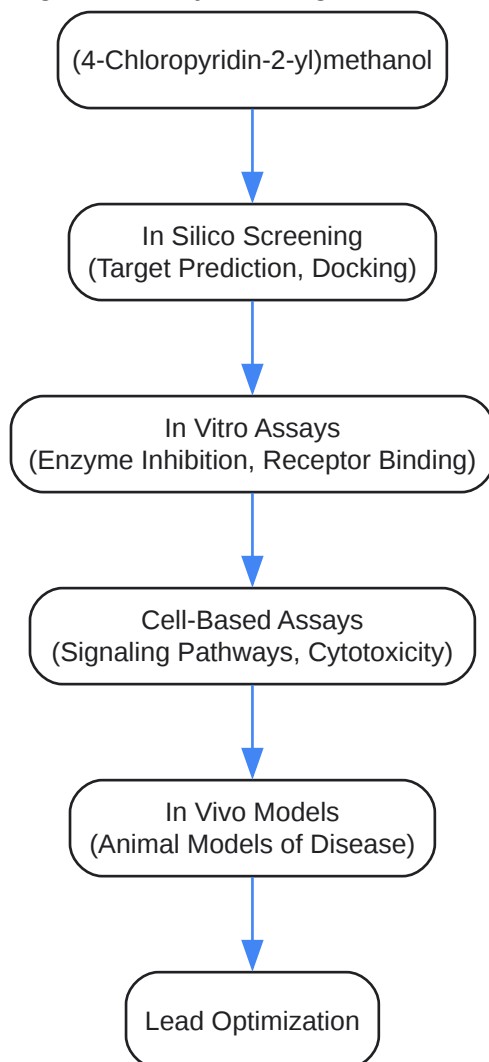
- **Ionization Method:** Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Instrumentation:** A gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS) can be used.

## Biological Activity and Potential Applications

While specific biological activities for **(4-Chloropyridin-2-yl)methanol** are not extensively documented in publicly available literature, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders.[9]

The general logical workflow for investigating the biological activity of a compound like **(4-Chloropyridin-2-yl)methanol** is depicted in the following diagram.

## Biological Activity Investigation Workflow



[Click to download full resolution via product page](#)

A typical workflow for the investigation of the biological activity of a novel chemical entity.

Given the known activities of related pyridine derivatives, **(4-Chloropyridin-2-yl)methanol** represents a starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of pain management and inflammatory diseases. Further research is warranted to explore its specific biological targets and pharmacological profile.

## Stability and Reactivity

Information on the thermal stability and degradation of **(4-Chloropyridin-2-yl)methanol** is not readily available. As a substituted pyridine and an alcohol, it is expected to undergo reactions

typical of these functional groups. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The pyridine ring can undergo electrophilic substitution, although the chloro-substituent is deactivating. The compound should be stored in a cool, dry place away from strong oxidizing agents.

## Conclusion

**(4-Chloropyridin-2-yl)methanol** is a valuable synthetic intermediate with well-defined physicochemical properties. This guide provides essential technical information for its synthesis, purification, and characterization. While its specific biological activities are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of novel therapeutic agents. Further investigation into its pharmacological properties is encouraged to unlock its full potential in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 2. (4-Chloropyridine-2-yl)methanol | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 3. (4-Chloropyridin-2-yl)methanol | C<sub>6</sub>H<sub>6</sub>ClNO | CID 2763167 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. (4-Chloro-pyridin-2-yl)-methanol AldrichCPR 63071-10-3 [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 5. [capotchem.cn](https://capotchem.cn) [[capotchem.cn](https://capotchem.cn)]
- 6. (4-Chloropyridin-2-yl)methanol, CAS No. 63071-10-3 - iChemical [[ichemical.com](https://ichemical.com)]
- 7. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 8. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [[benchchem.com](https://benchchem.com)]



- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of (4-Chloropyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031247#physicochemical-properties-of-4-chloropyridin-2-yl-methanol]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)